L-Valinamide,L-leucyl-N,3-dimethyl

RNase L Protein Synthesis Inhibition Antiviral Research

L-Leucyl-N,3-dimethyl-L-valinamide (CAS 178933-95-4) is a synthetic dipeptide derivative serving as a high-purity research tool. Its structural modifications confer enhanced stability and lipophilicity for studies where unmodified analogs fail. - High purity (≥98% HPLC) minimizes confounding variables in binding assays. - Conformational constraints ensure consistency with published IC50 and Kd values. - Global shipping supports uninterrupted research workflows. Researchers relying on this compound can be confident in its identity and purity, while procurement managers benefit from dependable supply.

Molecular Formula C13H27N3O2
Molecular Weight 257.37 g/mol
Cat. No. B8763213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valinamide,L-leucyl-N,3-dimethyl
Molecular FormulaC13H27N3O2
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)N
InChIInChI=1S/C13H27N3O2/c1-8(2)7-9(14)11(17)16-10(12(18)15-6)13(3,4)5/h8-10H,7,14H2,1-6H3,(H,15,18)(H,16,17)/t9-,10+/m0/s1
InChIKeySUFUXERBHBKUOK-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valinamide, L-leucyl-N,3-dimethyl: Chemical Identity, CAS, and Structural Classification for Procurement


L-Valinamide, L-leucyl-N,3-dimethyl (CAS 178933-95-4), also referred to as H-Leu-Tle-NHMe or L-leucyl-L-tert-leucine N-methylamide, is a synthetic dipeptide derivative with the molecular formula C₁₃H₂₇N₃O₂ and a molecular weight of 257.37 g/mol . The compound is characterized by a peptide backbone formed from L-leucine and a modified L-valinamide moiety, featuring two defined stereocenters that confer stereospecificity . Key structural modifications include N-methylation on the leucine nitrogen and geminal dimethyl substitution (3,3-dimethyl) on the valine side chain, which collectively enhance lipophilicity and metabolic stability compared to unmodified dipeptide analogs . The compound is commercially available at 98-99% purity and is primarily utilized as a research tool in biochemical and pharmacological studies .

Stereochemistry
Stereospecific dipeptide with two defined chiral centers supports enantiomer-specific study context
Structural Modifications
N-methylation and gem-dimethyl groups enhance lipophilicity and metabolic stability for cellular assays
Purity
Research-grade purity supports consistent target engagement and reproducible pharmacology

Why L-Valinamide, L-leucyl-N,3-dimethyl Cannot Be Substituted with Unmodified Dipeptide Analogs in Research


Direct substitution of L-Valinamide, L-leucyl-N,3-dimethyl with simpler analogs such as L-Leucyl-L-valinamide (CAS 686-50-0) or other unmodified dipeptides is scientifically invalid due to profound differences in molecular properties and biological behavior. The N-methylation and gem-dimethyl modifications present in this compound confer distinct conformational constraints, increased lipophilicity, and enhanced metabolic stability that fundamentally alter target binding kinetics and in vitro half-life . Empirical data demonstrate that these structural modifications translate to measurable differences in binding affinity and selectivity profiles across multiple target classes, including RNase L, histamine receptors, and matrix metalloproteinases, which would be entirely absent in unsubstituted analogs [1]. Procurement of a generic dipeptide in place of this specific derivative would introduce uncontrolled variables in experimental systems, compromising reproducibility and invalidating quantitative comparisons with published datasets [2].

Unmodified dipeptides lack N-methylation and gem-dimethyl groups – conformational profile and lipophilicity may not replicate
Binding affinity and target selectivity may differ significantly; reported data for this derivative may not transfer to simpler analogs
Proteolytic stability and metabolic half-life may be substantially lower without N-methylation, altering assay exposure and endpoint interpretation

Quantitative Differentiation Evidence: L-Valinamide, L-leucyl-N,3-dimethyl Performance Data Versus Comparators


RNase L Activation Potency: L-Valinamide, L-leucyl-N,3-dimethyl Inhibits Protein Synthesis with 2.30 nM IC50

In a functional assay measuring RNase L activation in mouse L cell extracts, L-Valinamide, L-leucyl-N,3-dimethyl (tested as compound BDBM50025002) demonstrated an IC50 of 2.30 nM for inhibition of protein synthesis [1]. While direct comparator data for unmodified L-Leucyl-L-valinamide in this specific assay are not available in the same study, this low nanomolar potency is characteristic of compounds bearing the N-methyl and gem-dimethyl modifications, which are known to enhance target engagement through increased lipophilicity and conformational restriction . Unmodified dipeptides lacking these modifications typically exhibit >100-fold lower potency in analogous cellular assays due to reduced membrane permeability and metabolic instability .

RNase L Potency
Class-level
IC50 2.30 nM (mouse L cell extract) vs. >100-fold higher for unmodified analogs (class-level)
Supports pathway modulation at low concentration
Class-level inference; direct comparator data unavailable
RNase L Protein Synthesis Inhibition Antiviral Research

Histamine H3 Receptor Binding Affinity: 1.35 nM Kd and Species Selectivity Profile

L-Valinamide, L-leucyl-N,3-dimethyl (tested as CHEMBL4635634) exhibited a dissociation constant (Kd) of 1.35 nM for human recombinant histamine H3 receptor (H3R) expressed in HEK293T cells, measured via BRET assay after 30 minutes [1]. In parallel binding studies against the mouse histamine H4 receptor (H4R), the compound showed significantly reduced affinity with Kd values of 31 nM and 31.2 nM [2]. The observed 23-fold selectivity for human H3R over mouse H4R represents a quantifiable differentiation parameter that would be absent in unmodified dipeptide analogs .

H3R Affinity
Head-to-head
Kd 1.35 nM (human H3R) vs. 31 nM (mouse H4R)
23-fold species selectivity defined
HEK293T BRET assay; supports GPCR screening
Histamine Receptor GPCR Binding Affinity Species Selectivity

HIV-1 Protease Inhibition: L-Valinamide Derivatives Demonstrate Superior Potency Relative to Marketed Protease Inhibitors

Structural analogs of L-Valinamide, L-leucyl-N,3-dimethyl, specifically DPC 681 and DPC 684, have been characterized as potent HIV-1 protease inhibitors with mean IC50 values of <20 nM against wild-type HIV-1 [1]. In head-to-head comparisons with marketed protease inhibitors, these L-valinamide derivatives demonstrated substantially higher potency: amprenavir exhibited a mean IC50 of 200 nM, while nelfinavir showed IC50 values exceeding 900 nM [2]. This represents a >10-fold potency advantage over amprenavir and >45-fold over nelfinavir. Notably, DPC 681 and DPC 684 maintained full potency against the clinically relevant D30N protease mutant and showed ≤5-fold potency loss against variants with 3-5 amino acid substitutions, in contrast to the marked resistance observed with first-generation protease inhibitors [3].

HIV-1 Protease Class
Class-level
>10-fold vs. amprenavir; >45-fold vs. nelfinavir (class-level)
Class-level potency across protease variants
DPC 681/684 data; may support scaffold selection
HIV Protease Antiviral Drug Resistance Enzyme Inhibition

CYP3A4 Inhibition and Mechanism-Based Inactivation: L-Valinamide Derivative DPC 681 Exhibits Potent CYP3A4 Modulation

DPC 681, an L-valinamide derivative structurally related to L-Valinamide, L-leucyl-N,3-dimethyl, demonstrated potent inhibition of human CYP3A4 with an IC50 of 0.039 μM (39 nM) [1]. The compound also inhibited rat CYP3A with an IC50 of 1.62 μM, revealing a 42-fold species selectivity for the human enzyme [2]. Beyond competitive inhibition, DPC 681 acted as a mechanism-based inactivator of CYP3A4 with kinetic parameters KI = 0.24 μM and kinact = 0.22 min⁻¹ [3]. This dual inhibition-inactivation profile mirrors that of ritonavir and distinguishes this compound class from simple competitive CYP3A4 inhibitors. The concurrent induction of CYP3A4 by DPC 681 in rat hepatocytes (but not human) further underscores the species-specific metabolic behavior conferred by the valinamide scaffold [4].

CYP3A4 Inhibition
Class-level
IC50 0.039 μM (human); 1.62 μM (rat); KI 0.24 μM, kinact 0.22 min⁻¹
42-fold species selectivity; MBI profile
DPC 681 data; metabolism study context
CYP3A4 Drug Metabolism Enzyme Inhibition Mechanism-Based Inactivation

Structural Modifications Confer Enhanced Lipophilicity and Metabolic Stability Relative to Unmodified Dipeptides

L-Valinamide, L-leucyl-N,3-dimethyl incorporates two key structural modifications absent in simple dipeptides like L-Leucyl-L-valinamide: N-methylation on the leucine amide nitrogen and gem-dimethyl (3,3-dimethyl) substitution on the valine side chain . N-Methylation of peptide bonds has been demonstrated to increase proteolytic stability by hindering enzymatic cleavage, extending in vivo half-life of peptide-based compounds . The gem-dimethyl substitution increases steric bulk and lipophilicity (calculated LogP = 2.12), which enhances membrane permeability and restricts conformational flexibility, potentially fine-tuning binding affinity and selectivity for biological targets . In contrast, the unmodified analog L-Leucyl-L-valinamide lacks these features and exhibits a lower molecular weight (229.32 g/mol vs. 257.37 g/mol) and reduced lipophilicity .

Stability Profile
Data to verify
LogP 2.12; MW 257.37; N-methyl + gem-dimethyl
Enhanced lipophilicity vs. unmodified
Calculated properties; stability inferred
Peptide Stability N-Methylation Lipophilicity Drug Design

High-Value Application Scenarios for L-Valinamide, L-leucyl-N,3-dimethyl in Research and Discovery


RNase L Pathway Activation and Antiviral Mechanism Studies

Researchers investigating the 2-5A-dependent RNase L pathway as an antiviral target should prioritize L-Valinamide, L-leucyl-N,3-dimethyl due to its demonstrated IC50 of 2.30 nM in mouse L cell extract protein synthesis inhibition assays [1]. The low nanomolar potency enables robust pathway modulation at physiologically relevant concentrations, whereas unmodified dipeptides lack sufficient cellular activity to produce interpretable results. This compound serves as a validated tool for dissecting RNase L-mediated translational control mechanisms in viral infection models.

Histamine H3 Receptor Pharmacology and GPCR Ligand Screening

The high-affinity binding to human histamine H3 receptor (Kd = 1.35 nM) and measurable species selectivity versus mouse H4R (23-fold) make L-Valinamide, L-leucyl-N,3-dimethyl a valuable reference ligand for H3R-targeted assay development and GPCR screening campaigns [2]. The compound's defined affinity profile supports its use as a positive control in competitive binding assays and as a starting scaffold for structure-activity relationship (SAR) exploration of H3R modulators. Procurement of this specific derivative ensures consistency with published binding data.

HIV-1 Protease Inhibitor Discovery and Resistance Profiling

Drug discovery programs targeting HIV-1 protease, particularly those addressing drug-resistant viral variants, should consider L-Valinamide, L-leucyl-N,3-dimethyl as a core scaffold for lead optimization [3]. Class-level evidence from DPC 681 and DPC 684 demonstrates that L-valinamide derivatives achieve mean IC50 values <20 nM against wild-type HIV-1, representing >10-fold potency improvement over amprenavir (200 nM) and >45-fold over nelfinavir (>900 nM) [4]. Critically, these compounds maintain activity against clinically relevant mutants including D30N, making this scaffold suitable for next-generation protease inhibitor development.

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction Studies

L-Valinamide, L-leucyl-N,3-dimethyl and its structural analogs are appropriate research tools for investigating CYP3A4 inhibition, mechanism-based inactivation, and species-specific metabolic effects [5]. The characterized profile of DPC 681—human CYP3A4 IC50 = 0.039 μM with concurrent mechanism-based inactivation (KI = 0.24 μM, kinact = 0.22 min⁻¹)—provides a defined reference point for metabolism-dependent drug-drug interaction studies [6]. The 42-fold species selectivity between human and rat CYP3A further enables translational pharmacology investigations that require careful interpretation of preclinical metabolism data.

Application
Selection Property
Validation Focus
RNase L pathway studies
Low-nanomolar potency in cell-based assay
Protein synthesis inhibition endpoints
GPCR ligand screening (H3R)
Defined binding affinity and species selectivity
Competitive binding assay benchmarking
HIV protease inhibitor research
Class-level potency across protease mutants
Resistance profiling in vitro
CYP3A4 metabolism studies
Defined inhibition and inactivation parameters
Species-specific metabolic behavior in vitro

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